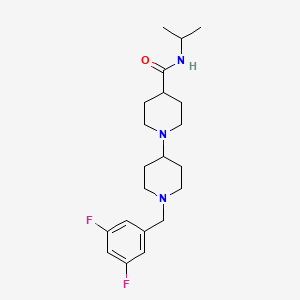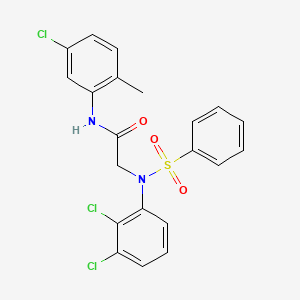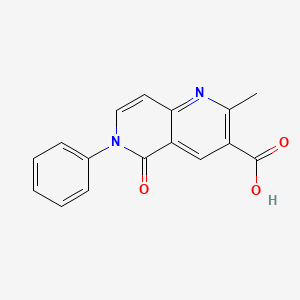
N-(tert-butyl)-4-(3,5-dimethylphenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(3,5-dimethylphenoxy)-1-butanamine, commonly known as Venlafaxine, is a popular antidepressant drug that is used to treat major depressive disorder, anxiety disorders, and panic disorder. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is known to have a high efficacy rate in treating these conditions.
Wirkmechanismus
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain, leading to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of Venlafaxine.
Biochemical and Physiological Effects
Venlafaxine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Venlafaxine has also been found to increase the levels of cortisol, which is a hormone that is involved in the body's stress response. Additionally, Venlafaxine has been found to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Venlafaxine in lab experiments is its high efficacy rate in treating major depressive disorder, anxiety disorders, and panic disorder. This makes it a useful tool for studying the underlying mechanisms of these conditions. Additionally, Venlafaxine has a relatively short half-life, which allows for rapid changes in neurotransmitter levels. One limitation of using Venlafaxine in lab experiments is its potential for side effects, such as nausea, dizziness, and insomnia. Careful consideration must be given to the dosage and administration of Venlafaxine in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on Venlafaxine. One area of research could focus on the long-term effects of Venlafaxine on neurotransmitter levels and brain function. Another area of research could focus on the use of Venlafaxine in combination with other drugs or therapies for the treatment of major depressive disorder, anxiety disorders, and panic disorder. Additionally, research could focus on the development of new drugs that target the same neurotransmitter systems as Venlafaxine, but with fewer side effects.
Synthesemethoden
The synthesis of Venlafaxine involves the reaction between 3,5-dimethylphenol and tert-butylamine, followed by the reaction between the resulting intermediate and 1-chlorobutane. The synthesis is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The final product is then purified using column chromatography to obtain pure Venlafaxine.
Wissenschaftliche Forschungsanwendungen
Venlafaxine has been extensively studied for its efficacy in treating major depressive disorder, anxiety disorders, and panic disorder. It has been found to be more effective than other antidepressants, such as fluoxetine and paroxetine, in treating major depressive disorder. It is also effective in treating anxiety disorders, such as generalized anxiety disorder and social anxiety disorder. Additionally, Venlafaxine has been found to be effective in treating hot flashes in menopausal women and neuropathic pain.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3,5-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-10-14(2)12-15(11-13)18-9-7-6-8-17-16(3,4)5/h10-12,17H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVQUNMZRXYVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(3,5-dimethylphenoxy)butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5144626.png)
![1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5144631.png)
![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)
![5-chloro-2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5144659.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)
